REACTION_CXSMILES
|
[C:1]([CH:3]=[C:4]1[CH2:7][N:6]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:5]1)#[N:2].[CH3:15][C:16]1([CH3:28])[C:20]([CH3:22])([CH3:21])[O:19][B:18]([C:23]2[CH:24]=[N:25][NH:26][CH:27]=2)[O:17]1.C1CCN2C(=NCCC2)CC1>C(#N)C>[C:1]([CH2:3][C:4]1([N:26]2[CH:27]=[C:23]([B:18]3[O:17][C:16]([CH3:28])([CH3:15])[C:20]([CH3:22])([CH3:21])[O:19]3)[CH:24]=[N:25]2)[CH2:7][N:6]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:5]1)#[N:2]
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Name
|
|
Quantity
|
94.2 g
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Type
|
reactant
|
Smiles
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C(#N)C=C1CN(C1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
85.6 g
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Type
|
reactant
|
Smiles
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CC1(OB(OC1(C)C)C=1C=NNC1)C
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Name
|
|
Quantity
|
882 mL
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Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
33 mL
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Type
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reactant
|
Smiles
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C1CCC2=NCCCN2CC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The resulting clear orange brown mixture was stirred at ambient temperature for 15 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated down
|
Type
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CUSTOM
|
Details
|
to remove solvents
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Type
|
CUSTOM
|
Details
|
afforded a dark reddish-orange oil
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Type
|
CUSTOM
|
Details
|
Solid crystals formed within a few hours at ambient temperature
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Type
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CUSTOM
|
Details
|
This was isolated
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Type
|
WASH
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Details
|
by washing with cold Et2O and cold EtOAc (carefully
|
Type
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DISSOLUTION
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Details
|
dissolution)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC1(CN(C1)C(=O)OC(C)(C)C)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |